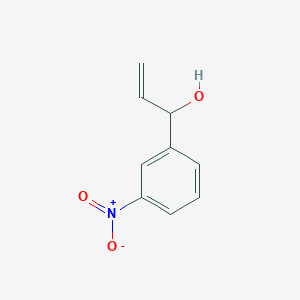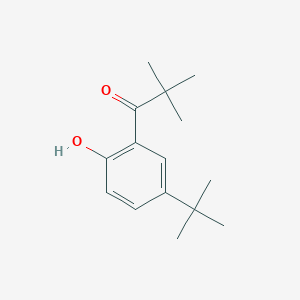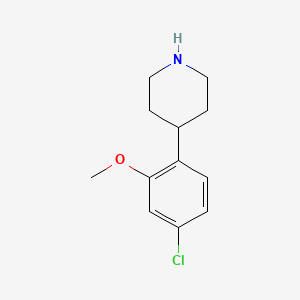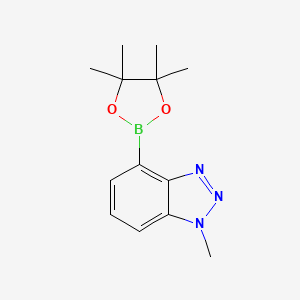![molecular formula C13H16BFO4 B13613697 2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13613697.png)
2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorinated benzo[d][1,3]dioxole ring and a tetramethyl-1,3,2-dioxaborolane moiety. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluorobenzo[d][1,3]dioxole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction parameters. Additionally, the purification process can be streamlined by employing techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form the corresponding boronic acid or borate ester.
Reduction Reactions: The fluorinated benzo[d][1,3]dioxole ring can undergo reduction reactions to form the corresponding dihydro derivative.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic acids or borate esters.
Reduction: Formation of dihydro derivatives of the benzo[d][1,3]dioxole ring.
Applications De Recherche Scientifique
2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group can form a transient complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. This reactivity is exploited in the synthesis of various bioactive compounds and materials. Additionally, the fluorinated benzo[d][1,3]dioxole ring can interact with biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid: Shares a similar benzo[d][1,3]dioxole ring but differs in the boronic acid functionality.
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid: Contains a difluorinated benzo[d][1,3]dioxole ring and boronic acid group.
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Features a benzo[d][1,3]dioxole ring and is used in anticancer research.
Uniqueness
2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorinated benzo[d][1,3]dioxole ring and a tetramethyl-1,3,2-dioxaborolane moiety. This structural arrangement imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research.
Propriétés
Formule moléculaire |
C13H16BFO4 |
|---|---|
Poids moléculaire |
266.07 g/mol |
Nom IUPAC |
2-(5-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)10-8(15)5-6-9-11(10)17-7-16-9/h5-6H,7H2,1-4H3 |
Clé InChI |
PSCUQFHEFRZZNE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OCO3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
![2-Amino-1-[2-(methylthio)phenyl]ethanone](/img/structure/B13613617.png)


![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)





![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)


![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
